1-Dansylpiperazine

Overview

Description

1-Dansylpiperazine (1-DP) is a synthetic compound used in a variety of scientific research applications. It has been used in a number of studies to investigate the biochemical and physiological effects of various compounds in the body. 1-DP is a unique compound that is highly versatile and has many advantages over other compounds when it comes to laboratory experiments.

Scientific Research Applications

Arylpiperazines in α1-Adrenoceptor Antagonists and Antiarrhythmic Agents

1-Dansylpiperazine, as a member of the arylpiperazines class, is involved in the study of α1-adrenoceptor antagonists. These compounds are useful in treating conditions like benign prostatic hyperplasia, lower urinary tract symptoms, and cardiac arrhythmia. Research has been conducted to understand the structure-activity relationship (SAR) of these compounds, focusing on their electrostatic potential and how it affects their antiarrhythmic properties (Nowaczyk et al., 2010).

Interaction with 5-HT3 Serotonin Receptors

Another significant application area for this compound derivatives is their interaction with 5-HT3 serotonin receptors. These compounds bind with moderate to high affinity at these receptors, indicating potential therapeutic uses in this domain (Dukat et al., 1996).

Metabolism and Disposition Studies

Arylpiperazine derivatives, including this compound, undergo extensive metabolic processes in the body, primarily involving CYP3A4-dependent N-dealkylation. Understanding the disposition and metabolism of these compounds is crucial for developing effective and safe therapeutic agents (Caccia, 2007).

High-Throughput Screening in Chemical Synthesis

Dansylpiperazine has been utilized in high-throughput screening assays for chemical synthesis processes. It serves as a fluorescent component in fluorescence resonance energy transfer (FRET) assays, aiding in the screening of reactions like palladium-catalyzed aminations of aryl halides (Stauffer & Hartwig, 2003).

Insights into the Binding Mechanism at Neuroreceptors

Research on N-phenylpiperazine derivatives, including this compound, has contributed to understanding the binding mechanisms at various neuroreceptors. This includes insights into the structure-affinity relationships and the influence of functional groups on receptor affinity (Zhao et al., 2015).

Mechanism of Action

Target of Action

1-Dansylpiperazine is a reagent primarily used in the fluorimetric determination of fatty acids . The primary targets of this compound are the fatty acids present in body fluids .

Mode of Action

The compound interacts with fatty acids through a process known as derivatization . This is a chemical reaction that transforms a compound into a derivative of itself, which can be more easily detected or measured. In the case of this compound, it reacts with fatty acids to form a derivative that can be detected using high-performance liquid chromatography (HPLC) .

Biochemical Pathways

The biochemical pathway affected by this compound is the metabolic pathway of fatty acids. By reacting with fatty acids, this compound allows for the detection and quantification of these molecules, providing valuable information about their concentration and distribution in body fluids .

Result of Action

The result of this compound’s action is the formation of a derivative that can be detected using HPLC . This allows for the sensitive determination of free fatty acids in body fluids , providing valuable information for research and clinical applications.

Biochemical Analysis

Biochemical Properties

1-Dansylpiperazine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is commonly used as a reagent for the fluorimetric determination of fatty acids in body fluids. The compound interacts with fatty acids through pre-column derivatization, allowing for their detection and quantification . Additionally, this compound is known to bind to proteins and enzymes, making it useful for studying molecular interactions and dynamics .

Cellular Effects

This compound influences various cellular processes by interacting with proteins and enzymes within the cell. Its fluorescent properties allow researchers to track its distribution and binding within cells, providing insights into cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to bind to specific biomolecules can affect cellular functions, including enzyme activity and protein interactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s fluorescent properties enable it to bind to specific sites on proteins and enzymes, allowing researchers to study these interactions in detail . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescent properties may degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to track molecular interactions and dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study molecular interactions without significant adverse effects . At high doses, this compound may exhibit toxic effects, including disruptions in cellular function and metabolism. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s fluorescent properties allow researchers to track its metabolic flux and changes in metabolite levels . Enzymes involved in the metabolism of this compound include those responsible for its degradation and conversion into other metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The fluorescent properties of this compound enable researchers to visualize its distribution and study its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its role in studying molecular interactions and dynamics, as it allows researchers to observe its effects in different cellular environments.

properties

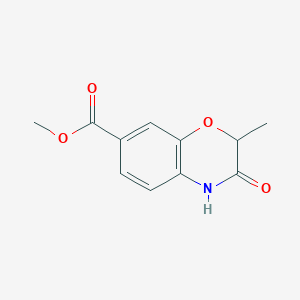

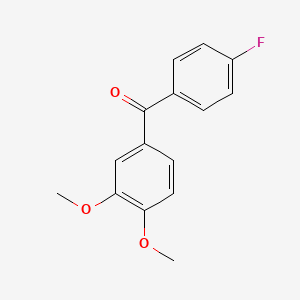

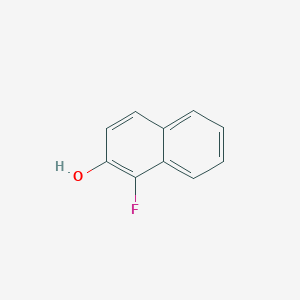

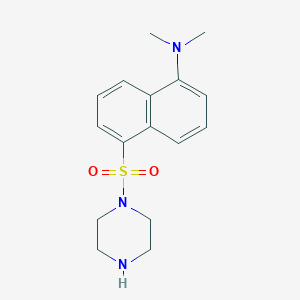

IUPAC Name |

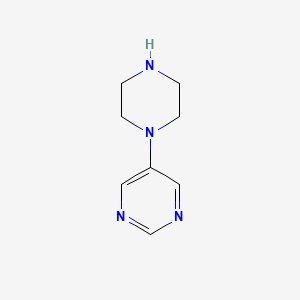

N,N-dimethyl-5-piperazin-1-ylsulfonylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)22(20,21)19-11-9-17-10-12-19/h3-8,17H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTFFCBHBQNURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471518 | |

| Record name | 1-Dansylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86516-36-1 | |

| Record name | 1-Dansylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dansylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.